3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
Overview
Description
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been evaluated as anticonvulsant agents , suggesting that they may interact with targets involved in neuronal signaling.
Mode of Action
It is known that similar compounds exhibit anticonvulsant activities , which typically involve modulation of ion channels or neurotransmitter systems in the brain.
Biochemical Pathways
Anticonvulsant agents often influence pathways related to neuronal excitability and neurotransmission .
Result of Action
Similar compounds have been shown to exhibit anticonvulsant effects , suggesting that this compound may also have potential in reducing seizure activity.
Biochemical Analysis
Biochemical Properties
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with GABA receptors, enhancing their inhibitory effects on neuronal activity. This interaction is crucial for its anticonvulsant properties, as it helps to stabilize neuronal firing and prevent seizures . Additionally, the compound may interact with other biomolecules, such as ion channels and neurotransmitter transporters, further contributing to its biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in neurotransmission, leading to changes in synaptic plasticity and neuronal communication. It also affects cellular metabolism by modulating the activity of metabolic enzymes, which can impact energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on GABA receptors, enhancing their inhibitory function. This binding interaction leads to increased chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability. Additionally, the compound may inhibit or activate other enzymes, such as kinases and phosphatases, which play roles in signal transduction and cellular regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive or less active metabolites . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its therapeutic effects with minimal toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsant and anxiolytic effects without significant adverse effects. At higher doses, it may cause sedation, motor impairment, and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes . Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites. These metabolites may retain some biological activity or be further processed into inactive forms. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported by membrane-bound transporters or diffuse passively across cell membranes. The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to synaptic vesicles in neurons, where it can modulate neurotransmitter release. Alternatively, it may accumulate in the endoplasmic reticulum or mitochondria, affecting protein synthesis and energy production . Understanding its subcellular distribution is crucial for elucidating its mechanism of action.
Properties
IUPAC Name |
3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-2-3-12-10(8-11)9-15(5-1-4-14)6-7-16-12/h2-3,8H,1,4-7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGFSHKOGVMNNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCCN)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.